molecular formula C7H3BrF3N3 B2892417 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2138403-88-8

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Numéro de catalogue: B2892417
Numéro CAS: 2138403-88-8
Poids moléculaire: 266.021
Clé InChI: FNYJSQZUPDCQDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a high-value, multifunctional chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. The triazolopyridine core is a privileged structure in drug discovery, known for its broad biological activities and presence in various therapeutic agents . This particular compound is strategically functionalized with both bromo and trifluoromethyl groups, making it an exceptionally versatile intermediate for constructing novel target molecules. The bromo substituent serves as a key handle for further structural elaboration via cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aromatic and heteroaromatic systems . Simultaneously, the electron-withdrawing trifluoromethyl group is a critical pharmacophore that can significantly influence a molecule's potency, metabolic stability, and membrane permeability . Researchers are increasingly utilizing the 1,2,4-triazolo[1,5-a]pyridine scaffold in the design of potent kinase inhibitors, including JAK1 and JAK2 inhibitors, as the core structure can act as an ATP mimetic, forming key hydrogen bonds within the enzyme's active site . Furthermore, this scaffold is under investigation for applications in oncology, the treatment of cardiovascular disorders, and hyperproliferative conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYJSQZUPDCQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138403-88-8
Record name 5-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is carried out under microwave conditions at 140°C in dry toluene, resulting in high yields and short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications. The eco-friendly and additive-free nature of this method makes it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: The triazolopyridine core can undergo condensation reactions with various reagents to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the compound, leading to new analogs with potentially enhanced biological activity.

Applications De Recherche Scientifique

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and modulating the expression of target genes involved in immune responses . Similarly, its inhibitory effects on JAK1 and JAK2 involve binding to the kinase domains, preventing their activation and downstream signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The biological and physicochemical properties of triazolo[1,5-a]pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

7-Bromo[1,2,4]triazolo[1,5-a]pyridine (CAS: 1053655-66-5)

  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : 198.02 g/mol
  • Substituents : Bromine at position 7 only.
  • Key Differences :
    • Lacks the trifluoromethyl group, reducing lipophilicity and electron-withdrawing effects compared to the target compound.
    • Lower molecular weight (198.02 vs. 266.02) may influence solubility and bioavailability.
    • Available at ≥97% purity, priced at ¥776.00/1g .

2-Amino-5,7-dibromo[1,2,4]triazolo[1,5-a]pyridine (Compound 5a from )

  • Substituents: Bromine at positions 5 and 7; amino group at position 2.
  • Key Findings: Exhibited the highest cytotoxicity in hemolysis assays due to destabilization of erythrocyte membranes . No trifluoromethyl group, reducing metabolic stability compared to the target compound.

2-Amino-5-bromo[1,2,4]triazolo[1,5-a]pyridine (Compound 4b from )

  • Substituents: Bromine at position 5; amino group at position 2.
  • Key Findings: Demonstrated high antioxidant activity (40.16% inhibition of adrenaline oxidation), attributed to the electron-donating amino group . Lower cytotoxicity than 5a, suggesting bromine position 7 (in the target compound) may exacerbate toxicity.

Key Research Findings

  • Substituent Effects: Bromine at position 7 (as in the target compound) correlates with increased cytotoxicity in analogs like 5a .
  • Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of 2-aminopyridines with ethyl isothiocyanatocarbonate, followed by halogenation—similar to methods in .

Activité Biologique

5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has gained attention in medicinal and pharmaceutical chemistry due to its diverse biological activities. This compound belongs to the triazolopyridine family, known for its potential therapeutic applications and interactions with various biological targets. The presence of bromine and trifluoromethyl groups enhances its reactivity and biological efficacy.

  • Molecular Formula: C7H3BrF3N3
  • Molecular Weight: 266.0200 g/mol
  • Structure: The compound features a triazole ring fused with a pyridine ring, along with bromine and trifluoromethyl substituents that influence its chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Medicinal Chemistry

This compound has shown promise as:

  • RORγt Inverse Agonist: It interacts with the RORγt receptor, inhibiting its activity which may modulate immune responses. This mechanism is particularly relevant in the treatment of autoimmune diseases and inflammatory conditions.
  • Kinase Inhibitors: It acts as an inhibitor for various kinases such as PHD-1, JAK1, and JAK2. These interactions suggest potential applications in treating cardiovascular disorders and type 2 diabetes .

2. Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds in the triazolo family:

  • In vitro evaluations have shown that derivatives containing similar structures exhibit significant activity against viruses such as H5N1 and SARS-CoV-2. For instance, compounds with trifluoromethyl groups demonstrated enhanced inhibitory effects on viral replication compared to their non-fluorinated counterparts .

3. Cytotoxicity Studies

Cytotoxicity assessments indicate that certain analogs of this compound exhibit potent activity against cancer cell lines:

  • For example, derivatives have been tested against MCF-7 (breast cancer) cells, showing varying degrees of cytotoxicity which underscores the importance of structural modifications for enhancing therapeutic efficacy .

The mechanism of action involves:

  • Binding Affinity: The compound binds to specific receptors or enzymes leading to inhibition of their functions.
  • Signal Transduction Modulation: By inhibiting kinases involved in critical signaling pathways, it can alter cellular responses associated with proliferation and inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameBiological ActivityIC50 Values (nM)Notes
This compoundRORγt antagonistNot specifiedPotential for autoimmune treatment
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineAnticancerVariousBroad-spectrum activity
Triazolo[1,5-a]pyrimidineNeuroprotectiveNot specifiedFocused on neuroinflammation

Case Studies

Several case studies provide insight into the practical applications of this compound:

Case Study 1: Inhibition of ALK5 Kinase

A series of imidazole derivatives incorporating triazolo-pyridine frameworks were synthesized to evaluate their inhibitory effects on ALK5 kinase. The most potent inhibitors displayed IC50 values as low as 7.68 nM, indicating strong potential for therapeutic development in fibrotic diseases and cancer treatment .

Case Study 2: Antiviral Efficacy Against H5N1

Research demonstrated that certain derivatives showed up to 93% inhibition against H5N1 at specific concentrations. This highlights the potential application of triazolo-based compounds in developing antiviral therapeutics .

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves cyclization strategies. One approach uses Cu-catalyzed aerobic oxidative coupling of guanidylpyridines, yielding triazolopyridines in high efficiency (85–92% yield) under mild conditions (80°C, O₂ atmosphere) . Alternative routes include microwave-assisted tandem reactions (140°C, 30–60 minutes) for rapid cyclization without catalysts, though yields vary (60–85%) depending on precursor purity . Key parameters:

  • Catalytic Methods: CuI (10 mol%), DMF solvent, 12–24 hours .
  • Microwave Conditions: Solvent-free or DMF, 140°C, 300 W irradiation .

Q. How should researchers characterize this compound, and what analytical discrepancies might arise?

Methodological Answer: Use a multi-technique approach:

  • NMR: Confirm regiochemistry via 1^1H/13^13C NMR. The trifluoromethyl group (δ19Fδ_{19F} ~ -60 ppm) and bromine deshield adjacent protons (δHδ_H 8.2–8.5 ppm) .
  • X-ray crystallography: Resolves positional ambiguity (e.g., bromine at C5 vs. C7). Discrepancies may arise if crystal quality is poor, leading to misassignment .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+^+ at m/z 266.02 (C7_7H3_3BrF3_3N3_3) .

Common Pitfalls:

  • Overlapping signals in 1^1H NMR for triazole and pyridine protons. Use 2D NMR (HSQC, HMBC) for resolution .
  • Isotopic patterns in MS may confuse bromine (1:1 79^{79}Br/81^{81}Br) with other halogens.

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, and how can data contradictions be resolved?

Methodological Answer:

  • Antioxidant Assays: Use Caenorhabditis elegans models to measure lifespan extension under oxidative stress (e.g., 50–200 µM doses). Compound 13 (a triazolopyridine analog) increased lifespan by 20–25% via ROS reduction .
  • Antimicrobial Screening: Follow CLSI guidelines for MIC determination. Note that trifluoromethyl groups enhance lipophilicity, improving bacterial membrane penetration .

Resolving Contradictions:

  • Substituent Effects: Conflicting bioactivity data (e.g., bromine at C5 vs. C7) require comparative SAR studies. For example, 5-Bromo analogs show higher antifungal activity (MIC 2 µg/mL) than 7-Bromo derivatives (MIC 8 µg/mL) .

Q. How can computational methods predict physicochemical properties, and what are their limitations?

Methodological Answer:

  • Heats of Formation (HOF): Use Gaussian09 with B3LYP/6-311G** to calculate gas-phase HOF. For triazolopyridines, HOF values correlate with detonation velocity (DD: 8.5–9.0 km/s) in energetic materials, though experimental validation is hazardous .
  • Docking Studies: AutoDock Vina predicts binding to cytochrome P450 (binding energy: -9.2 kcal/mol), but false positives arise due to fluorine’s electronegativity. Validate with SPR assays .

Limitations:

  • Trifluoromethyl groups complicate electrostatic potential maps, reducing docking accuracy.
  • HOF predictions may overestimate stability by 10–15% compared to DSC data .

Q. What safety protocols are critical for handling this compound, and how should waste be managed?

Methodological Answer:

  • Handling: Use nitrile gloves, fume hoods, and explosion-proof refrigerators (storage at 4°C). The bromine moiety poses toxicity (LD50_{50} > 200 mg/kg in rats) .
  • Waste Management: Segregate halogenated waste (EPA Code D032) and incinerate at > 1,200°C to avoid dioxin formation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.